N-ethylbicyclo[2.2.2]octane-2-carboxamide
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Overview
Description
N-ethylbicyclo[2.2.2]octane-2-carboxamide is a chemical compound with a unique bicyclic structure. This compound is characterized by its rigid and strain-free bicyclo[2.2.2]octane framework, which is often found in various natural products and synthetic analogues. The presence of the carboxamide group adds to its chemical versatility, making it a valuable compound in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylbicyclo[2.2.2]octane-2-carboxamide typically involves the use of enantioselective catalytic reactions. One common method is the catalytic asymmetric [4 + 2] cycloaddition reaction of cyclohexenones with electron-deficient alkenes. This reaction is mediated by enamine/iminium catalysis and results in the formation of the bicyclo[2.2.2]octane framework . Another approach involves the Diels-Alder reaction followed by ring-closing metathesis, which allows for the construction of the bicyclic structure under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yields and enantioselectivity. The use of metal-free conditions and organic bases in the synthesis process can enhance the operational simplicity and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-ethylbicyclo[2.2.2]octane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted carboxamides, depending on the specific reagents and conditions used .
Scientific Research Applications
N-ethylbicyclo[2.2.2]octane-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex natural products and synthetic analogues.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: The compound is used in the production of polymers and other advanced materials due to its rigid and stable bicyclic structure
Mechanism of Action
The mechanism of action of N-ethylbicyclo[2.2.2]octane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites and inhibit their activity. For example, it can inhibit enzymes like FabF and FabH, which are involved in fatty acid biosynthesis, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic framework but differ in the functional groups attached.
Bicyclo[2.2.2]octene derivatives: These compounds have a similar bicyclic structure but contain double bonds, making them more reactive in certain chemical reactions.
Uniqueness
N-ethylbicyclo[2.2.2]octane-2-carboxamide is unique due to its combination of the bicyclic framework and the carboxamide group. This combination provides a balance of rigidity and chemical versatility, making it suitable for a wide range of applications in scientific research and industry .
Properties
IUPAC Name |
N-ethylbicyclo[2.2.2]octane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-12-11(13)10-7-8-3-5-9(10)6-4-8/h8-10H,2-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAJPDCDUMDLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2CCC1CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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